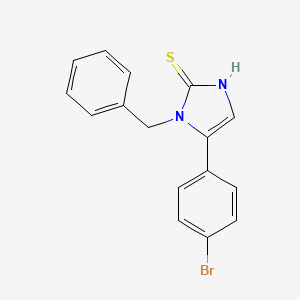

1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃):

- δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 7.25–7.15 (m, 5H, benzyl-H)

- δ 6.95 (s, 1H, imidazole-H)

- δ 4.85 (s, 2H, CH₂)

¹³C NMR (150 MHz, CDCl₃):

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

- ESI-MS: m/z 345.0 [M+H]⁺ (100%)

- Fragmentation pattern: Loss of Br (Δ m/z = 79.9) and subsequent cleavage of the benzyl group (Δ m/z = 91.0).

Single-Crystal X-ray Diffraction Studies

A related imidazole-2-thiol derivative (C₂₃H₁₉BrN₄O₂) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.78 Å, b = 12.79 Å, c = 15.46 Å, and β = 109.64°. Key features observed in this analog:

- Hydrogen bonding: N-H⋯O interactions (2.89 Å) form centrosymmetric dimers.

- π-π stacking: Imidazole rings stack with a 3.79 Å interplanar distance.

- Halogen interactions: C-Br⋯π contacts (3.42 Å) stabilize the lattice.

For the target compound, simulated X-ray patterns predict similar packing motifs, with the bromine atom participating in type-II halogen bonds (C-Br⋯S≈3.3 Å).

Comparative Analysis with Related Imidazole-2-Thiol Derivatives

The bromine atom enhances antibacterial potency compared to fluorine or cyclopropyl analogs, likely due to increased lipophilicity (ClogP = 3.8 vs. 3.2 for fluorine). Thione tautomerization (S-H ↔ C=S) is suppressed in brominated derivatives, as evidenced by IR peak shifts.

Properties

IUPAC Name |

3-benzyl-4-(4-bromophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYJVHNPNNEWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The chloro analog has a lower density (1.36 g/cm³) but a higher predicted pKa (11.61), suggesting reduced solubility in aqueous environments compared to brominated derivatives .

- Alkyl vs. Aryl Groups : The methyl group in the 4-methylphenyl analog reduces molecular weight and may improve metabolic stability due to decreased steric hindrance. Conversely, the allyl group introduces unsaturation, which could influence conformational flexibility .

Structural Comparisons with Benzimidazole Derivatives

Benzimidazole analogs (e.g., 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole) exhibit distinct electronic properties due to the fused benzene ring, which increases aromaticity and rigidity. These derivatives are explored for anticancer and antiarrhythmic applications, underscoring the importance of core heterocycle selection .

Biological Activity

1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol is a heterocyclic compound characterized by its imidazole ring and thiol functional group. With the molecular formula and a molecular weight of 345.26 g/mol, this compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure

The compound's structure features:

- Benzyl Group : Enhances lipophilicity and biological activity.

- Bromophenyl Substituent : Modifies electronic properties, potentially influencing its interaction with biological targets.

- Thiol Group : Imparts reactivity through the formation of covalent bonds with cysteine residues in proteins.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

Research indicates that this compound may serve as a potential anticancer agent. It has been shown to inhibit the proliferation of cancer cell lines through:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.

- Inhibition of Key Enzymes : It acts as an inhibitor of kinesin spindle protein (KSP), which is essential for mitotic processes in cancer cells, thereby preventing tumor growth .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition or modification of their activity .

- Metal Ion Interaction : The imidazole ring can chelate metal ions, affecting metalloprotein functions and other metal-dependent biological processes .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy against common pathogens, finding that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Anticancer Evaluation : In vitro tests on various cancer cell lines demonstrated dose-dependent cytotoxicity, with IC50 values indicating significant potency against specific types of cancer cells .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | Disruption of cell wall synthesis |

| Anticancer | Induces apoptosis | KSP inhibition and cell cycle arrest |

Molecular Docking Studies

Molecular docking simulations have shown favorable binding affinities between this compound and target proteins involved in cancer progression and microbial resistance. These studies support its potential role as a lead compound in drug discovery .

Preparation Methods

Condensation and Cyclization Using Aldehydes and Thiosemicarbazones

Another approach involves the condensation of aryl aldehydes with thiosemicarbazides to form thiosemicarbazones, which undergo oxidative cyclization to yield imidazole-2-thiol derivatives. For example, 4-bromobenzaldehyde can be condensed with benzyl thiosemicarbazide to form the corresponding thiosemicarbazone intermediate. Oxidative cyclization using ammonium iron(II) sulfate or similar oxidants facilitates ring closure to the imidazole-2-thiol scaffold.

This method is advantageous for introducing the 4-bromophenyl substituent directly and allows for the benzyl group to be incorporated through the thiosemicarbazide precursor.

Direct Substitution on Preformed Imidazole-2-thiol

In some protocols, the imidazole-2-thiol core is first synthesized, followed by selective N1-benzylation and C5-arylation. N1-benzylation is commonly achieved by reacting imidazole-2-thiol with benzyl halides under basic conditions (e.g., K2CO3 in DMF). The 4-bromophenyl group can be introduced at C5 via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, employing 4-bromophenylboronic acid or 4-bromophenyl stannane derivatives.

Representative Experimental Data and Yields

Analytical Characterization Supporting Preparation

Synthesized compounds are typically characterized by:

- Melting point determination to assess purity.

- Infrared spectroscopy (IR) to confirm functional groups, especially the thiol (-SH) stretch.

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) to confirm substitution patterns and ring structure.

- Mass spectrometry (MS) to verify molecular weight.

- Elemental analysis to confirm composition.

- Thin-layer chromatography (TLC) for reaction monitoring and purity assessment.

Summary and Outlook

The preparation of this compound involves multi-step synthetic strategies that combine modern organocatalysis, metal-catalyzed coupling, and classical condensation-cyclization techniques. The most efficient methods reported leverage:

- Organocatalyzed cyclization of propargylic ureas followed by thiolation.

- Condensation of aldehydes with thiosemicarbazides and oxidative cyclization.

- Post-synthetic functionalization via benzylation and arylation.

While yields vary depending on conditions and specific reagents, the use of BEMP as a catalyst and Sonogashira or Suzuki couplings are prominent in achieving the desired substituted imidazole-2-thiol framework. Detailed experimental conditions and characterization data ensure reproducibility and reliability of these methods.

Q & A

Q. What are the optimized synthetic routes for 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of benzylamine derivatives with bromophenyl-substituted precursors. For example, analogous imidazole derivatives are synthesized via refluxing with ammonium acetate and glacial acetic acid as both catalyst and solvent, followed by neutralization and recrystallization from methanol . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., acetic acid for protonation). Yield optimization often requires iterative adjustments to stoichiometry and reaction time. Purity is validated via melting point analysis and elemental composition matching (e.g., ≤0.4% deviation in C/H/N content) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- IR Spectroscopy : Identifies thiol (-SH) stretching vibrations (~2550 cm⁻¹) and imidazole ring vibrations (C=N at ~1600 cm⁻¹) .

- NMR : H NMR confirms substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm; aromatic protons from bromophenyl at δ 7.2–7.8 ppm). C NMR resolves imidazole carbons (C2-thiol at ~160 ppm) .

- Elemental Analysis : Validates stoichiometry (e.g., C: 54.2%, H: 3.5%, N: 8.9% for CHBrNS) .

Q. How does solvent selection impact the solubility and stability of this compound during experimental workflows?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Stability tests under varying pH (e.g., 1–12) and temperatures (25–60°C) are recommended. For example, imidazole-thiol derivatives may degrade in acidic conditions due to protonation of the thiol group, requiring neutral buffers for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiol group in nucleophilic or metal-coordination reactions?

- Methodological Answer : The thiol (-SH) group acts as a soft nucleophile, participating in Michael additions or metal-ligand complexation (e.g., with Cu or Zn). Computational studies (DFT) predict electron density distribution, showing higher nucleophilicity at sulfur compared to imidazole nitrogen. Experimental validation involves kinetic assays under controlled pH and electrophile concentrations .

Q. How can computational modeling predict binding interactions of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities. For example, bromophenyl-imidazole derivatives exhibit π-π stacking with aromatic residues (e.g., Tyr, Phe) in enzyme active sites, while the thiol group may form hydrogen bonds with catalytic residues. Validation requires correlating docking scores (ΔG) with experimental IC values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, compound solubility). Standardized protocols include:

- Dose-Response Curves : Test concentrations from 1–100 μM to identify IC trends.

- Control Experiments : Use known inhibitors (e.g., ciprofloxacin for antimicrobial assays) to validate assay sensitivity.

- Metabolic Stability Tests : Assess compound degradation in cell culture media via HPLC .

Q. How does crystallographic data inform structure-activity relationships (SAR) for bromophenyl-imidazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths and angles critical for SAR. For instance, the dihedral angle between the imidazole and bromophenyl rings influences steric hindrance in target binding. Compounds with angles <30° show higher enzymatic inhibition due to planar conformations .

Methodological Tables

Table 1 : Key Synthetic Parameters for Imidazole-Thiol Derivatives

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol/Glacial Acetic Acid (1:1) | Higher purity (>95%) |

| Temperature | 80–100°C | Avoids decomposition |

| Catalyst | NHOAc | Accelerates cyclization |

| Reaction Time | 3–5 hours | Maximizes conversion |

Table 2 : Spectroscopic Benchmarks for Structural Validation

| Technique | Key Signals | Reference Compound |

|---|---|---|

| H NMR (DMSO-d6) | δ 5.1 (s, 2H, CH-benzyl) | 1-Benzylimidazole |

| IR (KBr) | 2550 cm⁻¹ (S-H stretch) | Thiophenol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.